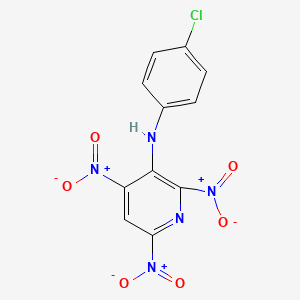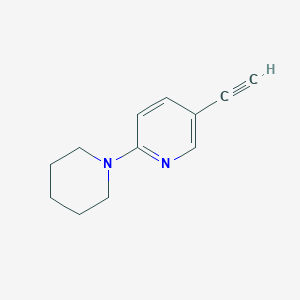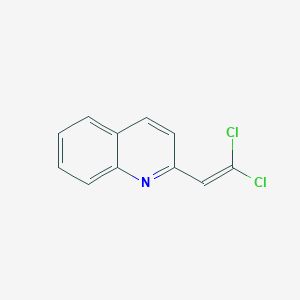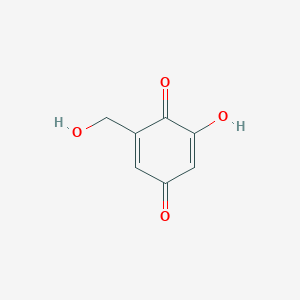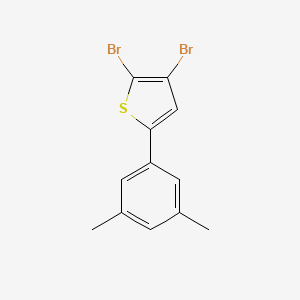
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene is a chemical compound with the molecular formula C12H10Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a 3,5-dimethylphenyl group at the 5 position of the thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene typically involves the bromination of 5-(3,5-dimethylphenyl)thiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the aromaticity of the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Partially or fully hydrogenated thiophenes.
科学的研究の応用
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: Utilized in the development of advanced materials with specific electronic, optical, and mechanical properties.
作用機序
The mechanism of action of 2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene in various applications depends on its chemical structure and reactivity:
Organic Electronics: The conjugated system of the thiophene ring allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Pharmaceuticals: The compound can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2,3-Dibromothiophene: Lacks the 3,5-dimethylphenyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,5-Dibromo-3-methylthiophene: Contains a methyl group instead of the dimethylphenyl group, leading to different electronic and steric properties.
2,5-Dibromo-3,4-ethylenedioxythiophene: Features an ethylenedioxy group, which significantly alters its electronic properties and makes it suitable for different applications.
Uniqueness
2,3-Dibromo-5-(3,5-dimethylphenyl)thiophene is unique due to the presence of the 3,5-dimethylphenyl group, which provides additional steric bulk and electronic effects. This can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for specialized applications .
特性
CAS番号 |
918106-97-5 |
|---|---|
分子式 |
C12H10Br2S |
分子量 |
346.08 g/mol |
IUPAC名 |
2,3-dibromo-5-(3,5-dimethylphenyl)thiophene |
InChI |
InChI=1S/C12H10Br2S/c1-7-3-8(2)5-9(4-7)11-6-10(13)12(14)15-11/h3-6H,1-2H3 |
InChIキー |
FYMGBSUKICBJCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(S2)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)
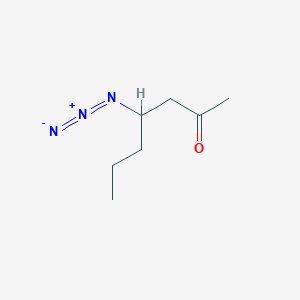
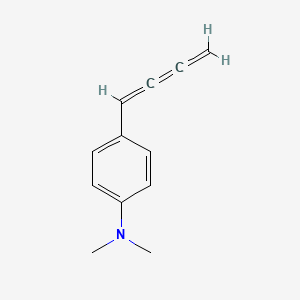
![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)
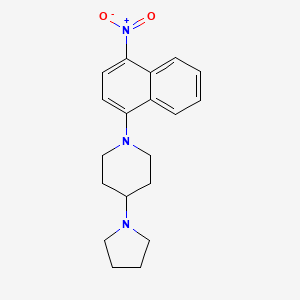
![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
